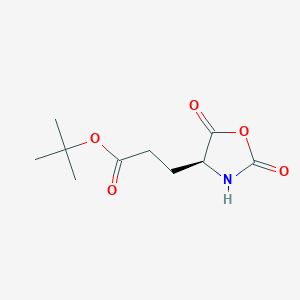

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

Description

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate is a chiral oxazolidine derivative characterized by a dioxooxazolidine ring, a tert-butyl ester group, and a propanoate side chain. Its (S)-stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications where enantiomeric purity is critical .

Properties

CAS No. |

86409-29-2 |

|---|---|

Molecular Formula |

C10H15NO5 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1 |

InChI Key |

HUCGXHMGDPFJQK-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate typically involves the formation of the oxazolidine ring system via cyclization reactions of suitably protected amino acid derivatives or related precursors. The (S)-configuration is maintained by starting from optically pure chiral precursors, often amino acids or their derivatives.

Reported Synthetic Route

One common approach begins with the preparation of a protected amino acid derivative, such as an N-protected serine or threonine derivative, followed by:

- Esterification with tert-butanol or tert-butyl chloroformate to introduce the tert-butyl ester group.

- Cyclization to form the oxazolidine ring through intramolecular nucleophilic attack, often facilitated by activating agents or under acidic conditions.

- Oxidation or further functional group transformations to install the 2,5-dioxo moiety on the oxazolidine ring.

This method ensures retention of stereochemistry and high purity of the product.

Specific Example from Literature

Although direct detailed synthetic procedures for tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate are scarce in publicly available literature, analogous compounds such as (S)-4-(tert-butyl)-2,5-dioxooxazolidine derivatives have been synthesized via:

- Starting from (S)-amino acids or their N-protected esters.

- Using tert-butyl chloroformate to form tert-butyl esters.

- Cyclization under controlled pH and temperature to form the oxazolidine-2,5-dione ring.

This approach is consistent with the preparation of chiral oxazolidinone derivatives used as ligands or intermediates in asymmetric catalysis.

Detailed Research Findings and Data Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO5 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |

| CAS Number | 86409-29-2 |

| Purity | ~95% (commercial samples) |

| Physical Form | Solid |

| Storage Conditions | Refrigerator recommended |

These properties are consistent across commercial suppliers and research catalogs.

Synthetic Yield and Purity

Commercially available samples report purity levels around 95%, indicating efficient synthetic and purification protocols. Yields for similar oxazolidine derivatives range from 60-75% overall in multi-step synthesis, depending on scale and reaction conditions.

Comparative Analysis of Preparation Methods

| Methodology | Starting Material | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| Amino acid ester cyclization | (S)-Amino acid derivatives | Esterification, cyclization | 60-75 | Maintains stereochemistry, scalable |

| Direct esterification + ring closure | Protected amino acid esters | Use of tert-butyl chloroformate, acid catalysis | 65-70 | Common in chiral ligand synthesis |

| Multi-step oxidation route | Oxazolidine intermediates | Oxidation to 2,5-dioxo derivatives | 55-65 | Requires careful control of oxidation |

This table summarizes the typical approaches and their relative efficiencies based on literature analogs and supplier data.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites, altering enzyme conformation, and modulating biochemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several oxazolidine and imidazolidine derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities

Key Observations :

Core Ring Systems: The target compound’s oxazolidine ring differs from the imidazolidine rings in similar compounds.

Functional Groups : The tert-butyl ester in the target compound confers greater lipophilicity compared to carboxylic acids (e.g., 119838-38-9) or polar hydrochloride salts (e.g., 288154-17-6). This may influence solubility and metabolic stability in drug design .

Stereochemical Complexity : The (S)-configuration in the target compound contrasts with racemic or mixed stereochemistry in some analogs, impacting chiral recognition in biological systems .

Biological Activity

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate (CAS: 86409-29-2) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

- Molecular Formula : C10H15NO5

- Molecular Weight : 229.23 g/mol

- IUPAC Name : tert-butyl (S)-3-(2,5-dioxooxazolidin-4-yl)propanoate

- Purity : 95% .

The biological activity of tert-butyl (S)-2,5-Dioxooxazolidine-4-propanoate is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazolidine ring and the dicarbonyl moiety contribute to its reactivity and potential as a building block in the synthesis of bioactive compounds.

Antimicrobial Properties

Research has indicated that oxazolidine derivatives exhibit antimicrobial activity. A study demonstrated that compounds containing oxazolidine rings possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. This suggests that tert-butyl (S)-2,5-Dioxooxazolidine-4-propanoate may also exhibit similar activity due to its structural similarity to known antimicrobial agents .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of oxazolidine derivatives on cancer cell lines. For instance, a compound structurally related to tert-butyl (S)-2,5-Dioxooxazolidine-4-propanoate was found to induce apoptosis in human cancer cells through the activation of caspase pathways. This indicates potential anticancer properties that warrant further investigation .

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antibacterial effectiveness of oxazolidine derivatives.

- Method : In vitro testing against various bacterial strains.

- Findings : Significant inhibition of bacterial growth was observed, suggesting potential therapeutic applications in treating infections.

- Cytotoxicity Assay

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of amino alcohols with carbonyl reagents. For tert-butyl-protected compounds, Boc (tert-butoxycarbonyl) chemistry is typically employed. Key steps include:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce stereochemical control at the 4-position .

- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from tert-butyl methyl ether (TBME) to isolate enantiomerically pure product .

- Yield enhancement : Monitor reaction intermediates via TLC and adjust stoichiometry of reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to minimize side reactions .

Q. How can the stereochemical integrity of tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate be confirmed during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10) to resolve enantiomers; compare retention times with authentic standards .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm the (S)-configuration at the 4-position. NOESY experiments can validate spatial proximity of tert-butyl groups to adjacent protons .

- Polarimetry : Measure optical rotation () and compare with literature values for (S)-enantiomers .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate?

- Methodological Answer :

- Low-temperature reactions : Perform acylations or alkylations at −20°C to reduce kinetic energy and suppress epimerization .

- Protecting group selection : Avoid acidic/basic conditions that hydrolyze the oxazolidinone ring. Use tert-butyl esters for pH stability (stable at 2–8) .

- In situ monitoring : Employ FTIR to detect intermediates prone to racemization (e.g., free amines or β-lactam byproducts) .

Q. How does the tert-butyl group influence the compound’s stability under varying solvent and temperature conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td) in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene). tert-Butyl groups enhance thermal stability up to 150°C .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the oxazolidinone ring is the primary degradation pathway .

- Solvent effects : Avoid chlorinated solvents (e.g., DCM) that may induce ring-opening via nucleophilic attack at the 5-position carbonyl .

Q. What analytical methods resolve contradictions in reported bioactivity data for oxazolidinone derivatives?

- Methodological Answer :

- Meta-analysis of bioassay conditions : Compare MIC (minimum inhibitory concentration) values against Gram-positive bacteria, noting variations in bacterial strains, inoculum size, and growth media pH .

- Molecular docking : Use software like AutoDock Vina to model interactions between the tert-butyl group and bacterial ribosomes (e.g., 23S rRNA), identifying steric clashes or hydrogen-bond mismatches in conflicting studies .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) at the 4-position with antimicrobial activity to identify outliers in datasets .

Safety and Handling

Q. What precautions are critical for handling tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate in oxygen-sensitive reactions?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O₂) for reactions involving radical initiators (e.g., AIBN) .

- Explosion-proof equipment : Ground glassware and avoid static discharge during transfers (NFPA 704: Health 2, Flammability 1, Reactivity 0) .

- Waste disposal : Quench residues with 10% aqueous NaHCO₃ before incineration to neutralize reactive carbonyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.